

Nirogacestat Adverse Event Profile from FAERS Analysis

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Compound Focus: Nirogacestat

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The table below summarizes the key adverse events associated with **Nirogacestat** based on a recent study of the FDA Adverse Event Reporting System (FAERS) database. The data covers reports from the fourth quarter of 2023 to the fourth quarter of 2024 [1] [2].

Adverse Event (Preferred Term)	Reporting Odds Ratio (ROR) (95% CI)	Signal Strength & Comments
Diarrhea	10.58 (9.22 - 12.13)	Most frequently reported AE [1] [2].
Nausea	6.00 (5.06 - 7.12)	Common AE [1] [2].
Fatigue	3.77 (3.11 - 4.58)	Common AE [1] [2].
Ovarian Dysfunction	963.62 (306.61 - 3028.55)	High-strength signal; noted as a significant risk [1] [2].
Ovarian Failure	254.92 (101.73 - 638.79)	High-strength signal [1] [2].
Decreased Blood Phosphorus	107.66 (64.14 - 180.70)	High-strength signal [1] [2].
Photopsia	91.19 (54.41 - 152.83)	Potential newly identified AE [1] [2].

Adverse Event (Preferred Term)	Reporting Odds Ratio (ROR) (95% CI)	Signal Strength & Comments
Haematuria	Information missing	Potential newly identified AE [2].

The same study, which included 588 patients, classified **89.78% of all AEs as non-serious**. However, it highlighted that the risk ratios for alopecia, dermatitis acneiform, and ovarian toxicity were significantly higher in the **nirogacestat** group compared to a placebo group [1] [2].

Experimental Protocols for FAERS Data Mining

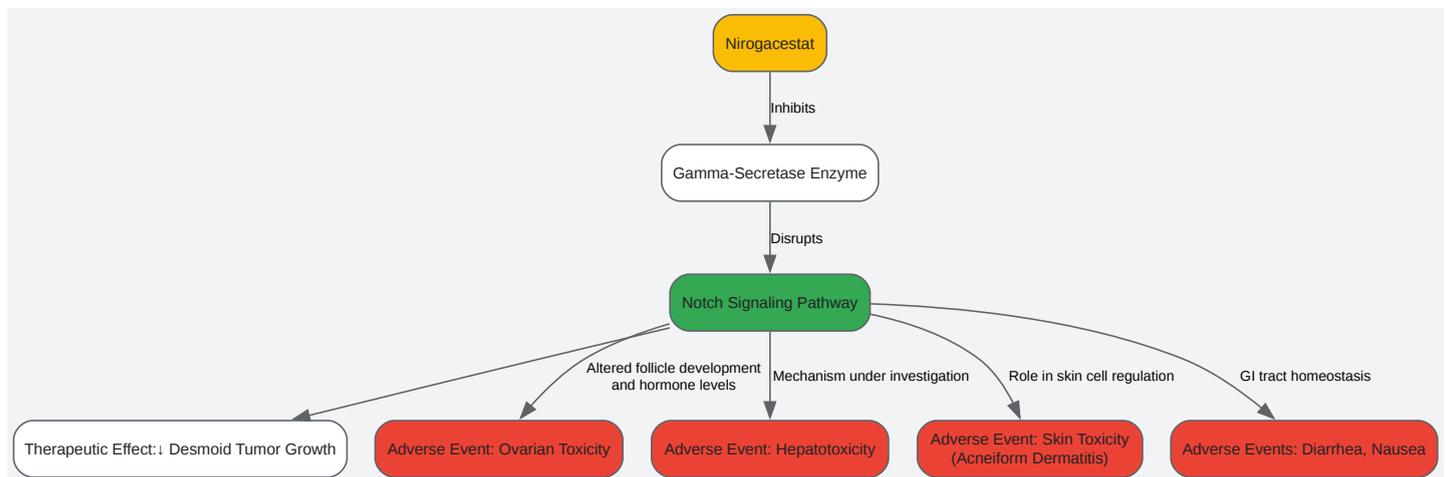
The methodology for analyzing the FAERS database follows a standardized pharmacovigilance workflow designed to detect safety signals. Here is a detailed breakdown of the process:

- **Data Extraction and Pre-processing:** Researchers extract raw data from the publicly available FAERS database for a specific period. This data consists of several tables containing demographic, drug, adverse event, and outcome information. A critical pre-processing step involves **removing duplicate reports** based on FDA recommendations, typically by selecting the most recent case report for each unique CASEID [3] [4]. Drug names are standardized to generic names, and adverse events are coded using the international **Medical Dictionary for Regulatory Activities (MedDRA)** terminology [3].
- **Statistical Analysis and Signal Detection:** The core analysis employs **disproportionality analysis** to identify AEs reported disproportionately often with a specific drug compared to all other drugs in the database. This is typically done by calculating metrics from a 2x2 contingency table [3] [5]. The most common algorithms and their signal thresholds are:
 - **Reporting Odds Ratio (ROR):** A signal is detected if the lower limit of the 95% confidence interval (CI) is greater than 1 [3]. This was the primary method used in the **nirogacestat** study [1] [2].
 - **Proportional Reporting Ratio (PRR):** A signal is detected if the PRR is at least 2, the chi-squared statistic is at least 4, and the number of cases is 3 or more [3] [4].
 - **Bayesian Confidence Propagation Neural Network (BCPNN):** A signal is detected if the lower limit of the 95% CI for the Information Component (IC025) exceeds 0 [3] [4].

- **Multi-item Gamma Poisson Shrinker (MGPS):** A signal is detected if the lower one-sided 95% CI of the Empirical Bayes Geometric Mean (EBGM05) is at least 2 [3] [4].

Nirogacestat's Pathway to Adverse Events

The following diagram illustrates the theorized biological pathway through which **nirogacestat** exerts its therapeutic and adverse effects, based on its mechanism of action.



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Key Analysis and Clinical Implications

- **Clinical Trial Corroboration:** The FAERS findings are consistent with the Phase III DeFi trial, which showed that **75% of women of childbearing potential** treated with **nirogacestat** developed ovarian dysfunction. Reassuringly, this was reversible upon drug discontinuation in all reported cases [6].
- **Safety Recommendations for Researchers:** For drug development professionals, these findings underscore the importance of **proactive monitoring** for specific parameters in clinical trials and post-market studies. This includes tracking indicators of ovarian function (e.g., hormone levels), liver

enzymes for hepatotoxicity, and emerging events like photopsia (visual disturbances) and haematuria, which may represent newly identified risks [1] [2].

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